2-(1H-Pyrrol-1-Yl)Phenol

Beschreibung

Structural Classification and Nomenclature

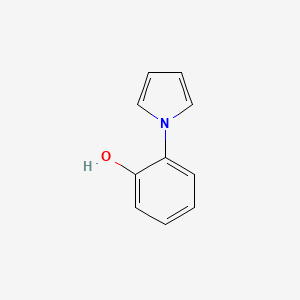

2-(1H-Pyrrol-1-yl)phenol is a heterocyclic aromatic compound characterized by a phenolic hydroxyl group (-OH) at the ortho position relative to a pyrrole substituent. Its systematic IUPAC name, 2-pyrrol-1-ylphenol , reflects this substitution pattern. The molecule belongs to the broader class of arylpyrroles , which combine benzene and pyrrole rings.

The pyrrole moiety is a five-membered aromatic ring containing one nitrogen atom, while the phenol group introduces polarity and hydrogen-bonding capability. This dual functionality enables diverse chemical reactivity, including participation in electrophilic substitution and coordination chemistry. Alternative names for the compound include:

The structural formula (C₁₀H₉NO) comprises:

Historical Context and Discovery

While the exact discovery date of this compound remains undocumented, its synthesis aligns with mid-20th-century advances in heterocyclic chemistry. Early routes likely employed classical methods such as:

- Clauson-Kaas reactions : Cyclization of amines with diketones

- Hantzsch Pyrrole Synthesis : Condensation of β-ketoesters with α-haloketones

Modern syntheses often use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, reflecting advancements in catalytic methodologies. The compound’s first PubChem entry dates to July 8, 2005, though its use in research predates this.

Significance in Heterocyclic Chemistry

This hybrid structure bridges phenol and pyrrole chemistries, enabling unique applications:

Its electron-rich pyrrole ring participates in π-π stacking, while the phenolic -OH facilitates hydrogen bonding, making it valuable in supramolecular chemistry.

Chemical Identifiers and Registry Information

The compound is uniquely identified through multiple registries:

Additional identifiers include:

This comprehensive identification framework ensures precise referencing in chemical databases and research literature.

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABOAAWARHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351874 | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32277-91-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrol-1-Yl)Phenol typically involves the condensation of pyrrole with phenol derivatives. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is reacted with pyrrole in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach involves the cyclization of N-acylpyrroles, which can be prepared by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Pyrrol-1-Yl)Phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrrole derivatives.

Substitution: Substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-Pyrrol-1-Yl)Phenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrrol-1-Yl)Phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 4-(1H-Pyrrol-1-Yl)Phenol

- Structure: The pyrrole ring is attached to the para position of the phenol (vs. ortho in 2-(1H-Pyrrol-1-yl)phenol).

- Key Data: Molecular Formula: C₁₀H₉NO (same as the ortho isomer). Melting Point: 119–122°C (lit.) . CAS: 23351-09-9; MDL: MFCD00216554.

- Hydrogen bonding is less likely to form intramolecular interactions compared to the ortho isomer, leading to distinct crystal packing .

Tautomeric Variant: 2-(1H-Pyrrol-2-Yl)Phenol

- Structure : The pyrrole ring is linked via its 2-position , introducing an NH group (vs. 1-position in the target compound).

- Key Data: Molecular Formula: C₁₀H₉NO (identical). CAS: 42041-50-9; ChemSpider ID: 13270174 .

- Property Differences: The NH group in pyrrol-2-yl derivatives can act as a hydrogen bond donor, enhancing intermolecular interactions and solubility in polar solvents. Reactivity diverges in electrophilic substitution due to the electron-rich NH site .

Functional Group Analogs: [2-(1H-Pyrrol-1-Yl)Phenyl]Methanol

- Structure: Replaces the phenolic -OH with a hydroxymethyl (-CH₂OH) group.

- Key Data: Molecular Formula: C₁₁H₁₁NO; Molecular Weight: 173.21 g/mol. CAS: 61034-86-4; Purity: 97% .

- Property Differences: The absence of a phenolic proton reduces acidity (pKa ~15–16 for -CH₂OH vs. ~10 for -OH). Enhanced hydrophobicity compared to phenolic analogs, impacting applications in coatings or polymers .

Substituted Derivatives: 2-Chloro-4-(1H-Pyrrol-1-Yl)Aniline

- Structure : Introduces a chloro substituent and replaces -OH with -NH₂.

- Key Data :

- Property Differences: The electron-withdrawing Cl and electron-donating -NH₂ groups alter electronic properties, affecting reactivity in cross-coupling reactions. Reduced hydrogen bonding capacity compared to phenolic analogs .

Research Findings and Implications

- Hydrogen Bonding: The ortho-substituted phenol in this compound may form intramolecular hydrogen bonds, influencing its reactivity in cyclocondensation reactions . In contrast, para isomers exhibit intermolecular H-bonding, affecting crystallinity .

- Synthetic Utility: this compound derivatives are pivotal in synthesizing pyrroloazepines and quinoxalines via lithiation and cyclization .

- Material Science: Pyrrole-phenol hybrids are promising for hydrophobic coatings, with substituent position dictating adhesion and mechanical properties .

Biologische Aktivität

2-(1H-Pyrrol-1-Yl)Phenol, a compound characterized by its pyrrole and phenolic functional groups, has garnered attention in various fields of biological research due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H9N

- Molecular Weight : 155.19 g/mol

The presence of both the pyrrole ring and the phenolic group contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound has been shown to exhibit:

- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies indicate that it inhibits the growth of various bacteria and fungi.

- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells by modulating signaling pathways.

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. In vitro assays show that it effectively reduces oxidative stress markers in cellular models.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Scavenging Assay | Exhibited a dose-dependent reduction in DPPH radical levels. | |

| ABTS Assay | Showed strong ABTS radical cation scavenging activity. |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound has potential as a natural antimicrobial agent.

Anticancer Activity

A series of studies have focused on the anticancer properties of this compound. It has been observed to inhibit proliferation in several cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial properties of this compound were evaluated against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Research

A collaborative study involving multiple institutions explored the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the key synthetic routes for 2-(1H-Pyrrol-1-Yl)Phenol, and how can reaction conditions be optimized?

Synthesis typically involves coupling pyrrole derivatives with substituted phenols via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. Critical parameters include:

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Standard analytical workflows include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (159.18 g/mol) and fragmentation patterns .

- Elemental Analysis : Matching calculated vs. observed C, H, N, O percentages (e.g., C 75.45%, H 5.70% for CHNO) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solvents : DMSO or methanol for dissolution due to moderate solubility (~2–5 mg/mL) .

- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation of the phenol moiety .

Advanced Research Questions

Q. How does hydrogen bonding influence the supramolecular assembly of this compound in crystalline phases?

The phenol (–OH) group participates in O–H···N hydrogen bonds with pyrrole nitrogen, forming dimeric or chain-like motifs. Graph-set analysis (e.g., patterns) reveals directional interactions critical for crystal packing . X-ray diffraction studies (e.g., SHELXL refinement) show bond lengths of ~1.36 Å (C–N) and 1.40 Å (C–O), with angles near 120° for planar aromatic systems .

Q. What mechanisms underlie the reported antibacterial activity of pyrrole-phenol derivatives?

Electrophilic substituents (e.g., –OH and pyrrole N) disrupt microbial membranes via:

- Proton Shuttling : Phenol groups destabilize lipid bilayers .

- Metal Chelation : Pyrrole nitrogen binds essential metal ions (e.g., Fe), inhibiting bacterial enzymes .

In vitro assays show MIC values of 8–16 µg/mL against S. aureus and E. coli .

Q. How can computational methods predict reactivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites:

- Pyrrole Ring : Highest electron density at the α-position (Fukui indices: ≈ 0.12).

- Phenol Ring : Para to –OH shows nucleophilic reactivity ( ≈ 0.09) .

MD simulations further model solvation effects on reaction pathways .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity Variations : Impurities >5% alter IC values in cytotoxicity assays .

- Assay Conditions : pH-dependent phenol ionization affects membrane permeability .

Standardize protocols (e.g., CLSI guidelines) and report triplicate data with error margins .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.